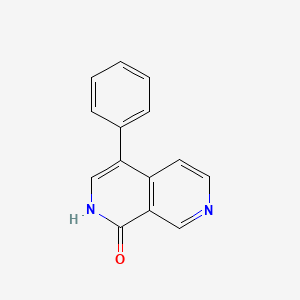

2,7-Naphthyridin-1(2H)-one, 4-phenyl-

Descripción general

Descripción

La lofocladina A es un alcaloide bioactivo aislado del alga roja Lophocladia sp. Este compuesto ha ganado una atención significativa debido a su estructura química única y sus posibles actividades biológicas. La lofocladina A es conocida por su afinidad por los receptores NMDA y su papel como antagonista del receptor δ-opioide .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un enfoque novedoso para la síntesis de lofocladina A implica la sustitución nucleofílica del ácido 4-cloro nicotínico con el carbanión generado a partir del fenilacetonitrilo. La posterior reducción del grupo ciano, lactamación y oxidación proporcionan lofocladina A con un rendimiento del 50% en cuatro pasos . Otro método involucra una reacción de tres componentes que forma dihidro 2,7-naftiridina-1-onas, que pueden oxidarse o reducirse para formar naftiridonas o tetrahidro naftiridonas, respectivamente .

Métodos de producción industrial: Actualmente, hay información limitada sobre los métodos de producción industrial de lofocladina A. La mayoría de los métodos de síntesis todavía están en fase de investigación y desarrollo, centrándose en la optimización de los rendimientos y las condiciones de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones: La lofocladina A experimenta varias reacciones químicas, incluyendo sustitución nucleofílica, reducción, lactamación y oxidación .

Reactivos y condiciones comunes:

Sustitución nucleofílica: Ácido 4-cloro nicotínico y fenilacetonitrilo.

Reducción: Reducción del grupo ciano.

Lactamación: Formación de anillos de lactama.

Oxidación: Paso de oxidación final para formar el producto deseado.

Productos principales: El producto principal formado a partir de estas reacciones es la lofocladina A en sí, junto con sus análogos como la lofocladina B y C1 .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits significant biological properties, including:

- Kinase Inhibition : It has been identified as a potent inhibitor of specific kinases involved in cancer progression. For instance, derivatives of 2,7-naphthyridin-1(2H)-one have shown promising results in inhibiting PIP4K2A kinase, which is linked to acute myeloid leukemia (AML) development .

- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit integrin binding, suggesting potential applications in treating immune and inflammatory disorders .

Pharmaceutical Development

The potential applications of 2,7-Naphthyridin-1(2H)-one in drug development are extensive:

- Anticancer Agents : The compound serves as a scaffold for developing new anticancer agents due to its kinase inhibitory activity. Studies have demonstrated its efficacy in reducing cell proliferation and inducing apoptosis in cancer cell lines .

- Inflammatory Disorders Treatment : The ability to inhibit integrins makes it suitable for the prophylaxis and treatment of various immune or inflammatory conditions .

- Synthesis and Derivatives : Several synthesis methods for 2,7-naphthyridin-1(2H)-one and its derivatives have been reported, which enhance its bioactivity and therapeutic potential .

Case Study 1: Inhibition of PIP4K2A

A study focused on the discovery and characterization of selective inhibitors derived from 2,7-naphthyridin-1(2H)-one demonstrated their effectiveness in inhibiting PIP4K2A. These inhibitors were tested in THP-1 cells and showed significant inhibition of proliferation and colony formation, highlighting their potential as therapeutic agents against AML .

Case Study 2: Anti-inflammatory Properties

Another investigation revealed that derivatives of 2,7-naphthyridin-1(2H)-one could effectively inhibit the binding of integrins to their ligands. This property was linked to a reduction in inflammatory responses in preclinical models, suggesting a viable pathway for developing treatments for chronic inflammatory diseases .

Mecanismo De Acción

La lofocladina A ejerce sus efectos principalmente a través de su interacción con los receptores NMDA y los receptores δ-opioides. Al unirse a estos receptores, puede modular la neurotransmisión y potencialmente influir en la percepción del dolor y otros procesos neurológicos .

Comparación Con Compuestos Similares

Estos compuestos comparten una estructura central similar pero difieren en sus cadenas laterales y actividades biológicas específicas . La lofocladina B, por ejemplo, exhibe citotoxicidad contra líneas celulares de cáncer de pulmón humano y cáncer de mama .

Compuestos Similares:

- Lofocladina B

- Lofocladina C1

- Otros derivados de 2,7-naftiridina

La lofocladina A destaca por sus afinidades específicas por los receptores y sus posibles aplicaciones terapéuticas, lo que la convierte en un compuesto único dentro de este grupo.

Actividad Biológica

2,7-Naphthyridin-1(2H)-one, 4-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,7-Naphthyridin-1(2H)-one, 4-phenyl- can be represented as follows:

This compound features a naphthyridine core with a phenyl substituent at the 4-position, contributing to its unique biological activity.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 2,7-Naphthyridin-1(2H)-one, exhibit significant antimicrobial properties . In vitro studies have shown varying degrees of antibacterial and antifungal activity against a range of pathogens.

| Pathogen | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 6–7 |

| Escherichia coli | 8–10 |

| Candida albicans | 5.4–7.1 |

| Pseudomonas aeruginosa | Not active |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties . It acts as an allosteric inhibitor of Akt1 and Akt2 kinases, which are crucial in cancer cell survival and proliferation. In xenograft models, it demonstrated efficacy in reducing tumor size and inhibiting cancer cell growth .

Mechanism of Action:

- Inhibition of Kinases: The compound binds to the active site of kinases, disrupting their function.

- Induction of Apoptosis: Studies show that it can induce programmed cell death (PCD) in cancer cells through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Enzyme Inhibition

The primary targets for 2,7-Naphthyridin-1(2H)-one include:

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BChE)

By inhibiting these enzymes, the compound increases acetylcholine levels in the synaptic cleft, enhancing neurotransmission. This action is particularly relevant in neurodegenerative diseases like Alzheimer's .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway significantly:

- Accumulation of Acetylcholine: Leads to enhanced synaptic transmission.

- Cellular Effects: Changes in gene expression and cellular signaling pathways are observed as a result of altered acetylcholine levels .

Study on Naegleria fowleri

A study evaluated the activity of naphthyridine derivatives against Naegleria fowleri, a pathogenic amoeba. The compound showed good selectivity with IC50 values indicating effective amoebicidal activity while maintaining low cytotoxicity against mammalian cells .

Findings:

- Induced DNA condensation and mitochondrial dysfunction.

- Generated ROS leading to PCD in treated amoebae.

This suggests potential therapeutic applications for treating infections caused by this organism.

Propiedades

Número CAS |

887705-27-3 |

|---|---|

Fórmula molecular |

C14H10N2O |

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

4-phenyl-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C14H10N2O/c17-14-13-8-15-7-6-11(13)12(9-16-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |

Clave InChI |

JIWHQPVTDQXELV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |

SMILES canónico |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |

Sinónimos |

lophocladine A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.